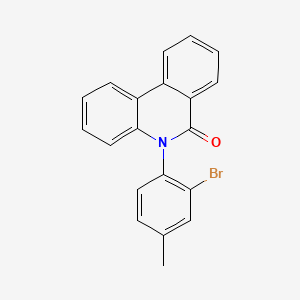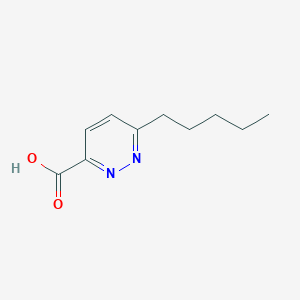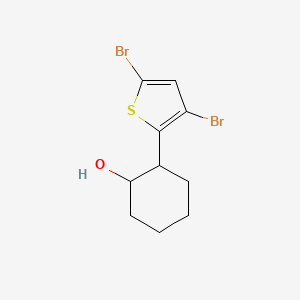
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring bonded to a thiophene ring substituted with two bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a coupling reaction with cyclohexanone. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting dibromothiophene is then subjected to a Grignard reaction with cyclohexanone to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form a thiophene ring without halogen substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be employed.
Major Products
Oxidation: Formation of 2-(3,5-Dibromothiophen-2-yl)cyclohexanone.
Reduction: Formation of 2-(thiophen-2-yl)cyclohexan-1-ol.
Substitution: Formation of 2-(3,5-disubstituted-thiophen-2-yl)cyclohexan-1-ol.
科学的研究の応用
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dibromothiophen-2-yl)cyclohexanone
- 2-(Thiophen-2-yl)cyclohexan-1-ol
- 2-(3,5-Dichlorothiophen-2-yl)cyclohexan-1-ol
Uniqueness
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
88089-20-7 |
|---|---|
分子式 |
C10H12Br2OS |
分子量 |
340.08 g/mol |
IUPAC名 |
2-(3,5-dibromothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H12Br2OS/c11-7-5-9(12)14-10(7)6-3-1-2-4-8(6)13/h5-6,8,13H,1-4H2 |
InChIキー |
ZAFCPQIXEPDCAE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=C(C=C(S2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


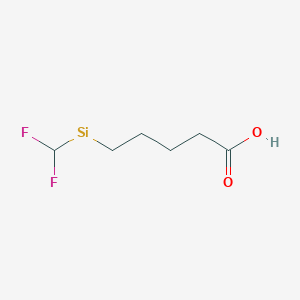
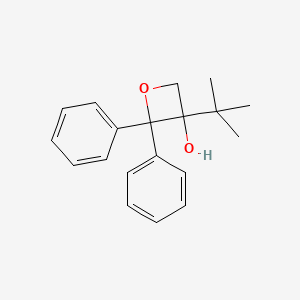



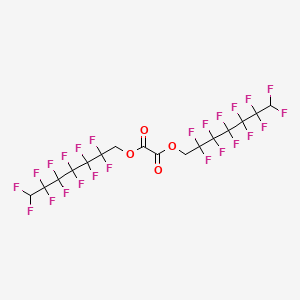
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
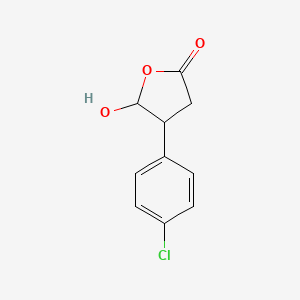
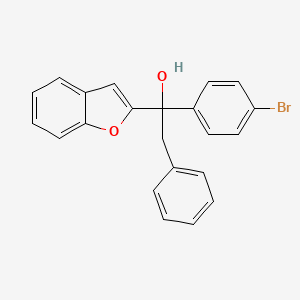
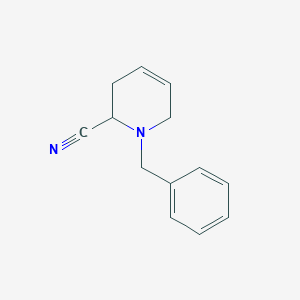
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
